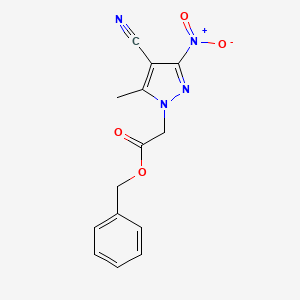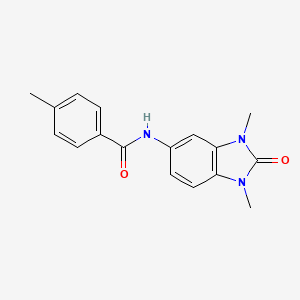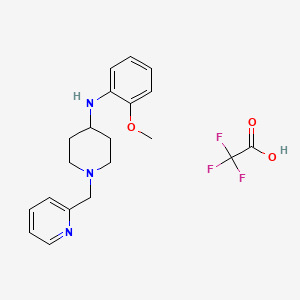
benzyl (4-cyano-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate
Descripción general
Descripción
Benzyl (4-cyano-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate, also known as BMNPA, is a chemical compound with potential applications in scientific research. It is a pyrazole-based compound that has been synthesized through various methods and has been found to exhibit interesting biochemical and physiological effects.
Mecanismo De Acción
Benzyl (4-cyano-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate exerts its biological effects through the inhibition of COX-2 activity and the induction of apoptosis in cancer cells. COX-2 is an enzyme that is involved in the production of prostaglandins, which play a role in inflammation and cancer. By inhibiting COX-2 activity, this compound can reduce inflammation and potentially prevent the development of cancer. Additionally, this compound induces apoptosis in cancer cells by activating the caspase pathway, leading to cell death.
Biochemical and Physiological Effects:
This compound has been found to exhibit interesting biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, this compound has been shown to inhibit the growth of bacteria, such as Staphylococcus aureus and Escherichia coli. It has also been found to have antioxidant properties, which can protect cells from oxidative stress and potentially prevent the development of diseases such as cancer and cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of benzyl (4-cyano-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate is its potential as a lead compound for the development of new drugs. Its ability to inhibit COX-2 activity and induce apoptosis in cancer cells makes it a promising candidate for the development of anti-cancer drugs. Additionally, its ability to inhibit the growth of bacteria and exhibit antioxidant properties makes it a potential candidate for the development of antibiotics and antioxidants.
One of the limitations of this compound is its limited solubility in water, which can make it difficult to use in certain experiments. Additionally, its potential toxicity and side effects need to be further investigated before it can be used in clinical trials.
Direcciones Futuras
There are several potential future directions for benzyl (4-cyano-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate research. One direction is the development of this compound derivatives with improved solubility and reduced toxicity. Another direction is the investigation of this compound's potential as a treatment for other diseases, such as cardiovascular disease and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion:
In conclusion, this compound is a pyrazole-based compound with potential applications in scientific research. Its ability to inhibit COX-2 activity and induce apoptosis in cancer cells makes it a promising candidate for the development of anti-cancer drugs. Additionally, its ability to inhibit the growth of bacteria and exhibit antioxidant properties makes it a potential candidate for the development of antibiotics and antioxidants. However, further research is needed to fully understand its mechanism of action and potential side effects.
Aplicaciones Científicas De Investigación
Benzyl (4-cyano-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been found to exhibit interesting biological activities, such as anti-inflammatory and anti-cancer properties. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and cancer. Additionally, this compound has been found to induce apoptosis in cancer cells, making it a promising candidate for the development of anti-cancer drugs.
Propiedades
IUPAC Name |
benzyl 2-(4-cyano-5-methyl-3-nitropyrazol-1-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O4/c1-10-12(7-15)14(18(20)21)16-17(10)8-13(19)22-9-11-5-3-2-4-6-11/h2-6H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRRQDGTUHGTTBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)OCC2=CC=CC=C2)[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-chlorophenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B4232874.png)
![N-[(5-{[1-(anilinocarbonyl)propyl]thio}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-4-chlorobenzamide](/img/structure/B4232880.png)
![N-(4-{[ethyl(phenyl)amino]carbonyl}phenyl)-3-nitrobenzamide](/img/structure/B4232886.png)
![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2-phenylbutanamide](/img/structure/B4232890.png)


![N-[2-(4-methyl-1-piperidinyl)phenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide](/img/structure/B4232900.png)
![N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-4-phenoxybenzenesulfonamide](/img/structure/B4232903.png)
![N-({[2-(4-acetyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B4232908.png)
![N-[2-(benzyloxy)-3-methoxybenzyl]-2-(1H-indol-3-yl)ethanamine hydrochloride](/img/structure/B4232923.png)
![7-ethyl 2-methyl 8-methyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-4H,6H-pyrimido[2,1-b][1,3]thiazine-2,7-dicarboxylate](/img/structure/B4232927.png)
![3-[(2,4-dichlorobenzoyl)amino]-3-(4-methoxyphenyl)propanoic acid](/img/structure/B4232938.png)
![2-{[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(2-methoxy-4-nitrophenyl)acetamide](/img/structure/B4232952.png)
![5-chloro-1-(2-chlorobenzyl)-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4232954.png)
